Sterigmatin is a bisfuranoid metabolite primarily isolated from the Aspergillus versicolor fungus []. It serves as a precursor to other mycotoxins, notably sterigmatocystin and aflatoxin B1, which are known for their toxicity [, ]. Sterigmatin's significance in scientific research stems from its role in understanding the biosynthesis of these more potent toxins and its own biological activities, particularly its uncoupling effects on mitochondrial respiration [].
Sterigmatin is classified as a polyketide-derived mycotoxin. It is biosynthesized through the polyketide pathway, which involves the condensation of acetyl-CoA units. The primary source of sterigmatin is Aspergillus species, which are commonly found in soil and decaying organic matter. These fungi can contaminate agricultural products, leading to the presence of sterigmatin in food supplies.
The synthesis of sterigmatin occurs via a complex biosynthetic pathway involving several enzymatic reactions. The key steps include:
Technical parameters influencing synthesis include substrate availability, environmental conditions (like pH and temperature), and the specific strains of Aspergillus used.
Sterigmatin has a complex molecular structure characterized by a tetracyclic ring system. Its molecular formula is with a molecular weight of 284.31 g/mol. The structure includes multiple functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups, contributing to its reactivity and biological activity.
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to elucidate its structure.
Sterigmatin undergoes various chemical reactions, including:
The specific conditions for these reactions often involve catalysts, temperature control, and solvent choice to optimize yields.
The mechanism of action of sterigmatin primarily involves its interaction with cellular components leading to toxicity. It is known to inhibit mitochondrial ATP synthesis by disrupting electron transport chains, ultimately resulting in cell death.
Key points regarding its mechanism include:
Sterigmatin exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in various environments, especially in food products.
Sterigmatin has several scientific applications, including:
Understanding sterigmatin's properties and mechanisms aids in developing strategies for mitigating its risks in food safety and public health.
Sterigmatin (STM) is a xanthone-containing mycotoxin biosynthetically related to sterigmatocystin (STC) and aflatoxins (AFs). Its production occurs primarily in Aspergillus species (A. versicolor, A. nidulans) through a specialized polyketide pathway originating from acetyl-CoA and malonyl-CoA building blocks. The pathway involves over 25 enzymatic steps organized within a conserved gene cluster spanning approximately 60–75 kb in fungal genomes [3] [9]. Key intermediates include norsolorinic acid (NA), averantin (AVN), versicolorin A (VA), and demethylsterigmatocystin (DMST), with sterigmatin representing a structural isomer of DMST characterized by linear [3,2-b] furan fusion rather than angular [2,3-c] fusion [5] [6] [7].
The conversion of versicolorin A (VA) to sterigmatin involves critical oxidative rearrangements. VA undergoes O-methylation and Baeyer-Villiger oxidation catalyzed by OrdB (AflX) and HypA (AflY), respectively, forming a lactone intermediate. Ver-1 (AflM) then facilitates ketoreduction, generating an unstable anthraquinone-naphthol intermediate termed HAMA (C₂₂H₁₄O₇, MW 374 Da) [5] [6]. HAMA exists as two conformational isomers (cis and trans) detectable via LC-MS (peaks at 10.2 min and 11.1 min, respectively) and spontaneously undergoes cyclization. Crucially, VerA (AflN), a cytochrome P450 monooxygenase, selectively binds the cis-HAMA isomer and catalyzes regiospecific phenolic oxidative coupling to form the xanthone core—a defining structural feature of sterigmatin [6] [7] [9]. This cyclization establishes sterigmatin’s linear bifuran configuration, distinguishing it metabolically and structurally from the angular DMST precursor of aflatoxins.
Table 1: Key Enzymes in the Versicolorin A-to-Sterigmatin Pathway
Enzyme (Gene) | Reaction Catalyzed | Intermediate/Product | Catalytic Mechanism |
---|---|---|---|
OrdB (aflX) | O-methylation | Methoxy-VA derivative | Methyl transfer from SAM |
HypA (aflY) | Baeyer-Villiger oxidation | Lactone intermediate | Nucleophilic oxygenation |
Ver-1 (aflM) | Ketoreduction | HAMA (unstable anthraquinone) | NADPH-dependent reduction |
VerA (aflN) | Phenolic oxidative coupling | Sterigmatin (linear xanthone) | P450-mediated cyclization |
The verA gene (designated aflN or stcS in A. nidulans) resides within the sterigmatocystin/aflatoxin gene cluster and encodes a 55-kDa cytochrome P450 monooxygenase essential for xanthone formation. Disruption of verA in A. parasiticus leads to exclusive accumulation of HAMA in mycelia and culture media, confirming its non-redundant role in cyclization [5] [6] [9]. Complementation assays demonstrate that feeding HAMA to ΔverA mutants restores sterigmatocystin production, confirming HAMA’s role as a pathway intermediate. VerA expression is co-regulated with adjacent cluster genes (e.g., ver-1, ordB, hypA) by the Zn₂Cys₆ transcription factor AflR, which binds promoter motifs (5′-TCGN₅CGA-3′) under conducive conditions (low nitrogen, high carbon) [3] [9]. Notably, verA orthologs exhibit >75% sequence identity across A. nidulans, A. flavus, and A. parasiticus, underscoring functional conservation in xanthone ring formation [6] [9].
Sterigmatin and aflatoxin pathways diverge significantly after versicolorin A (VA). While sterigmatin producers (e.g., A. versicolor) utilize VerA to convert HAMA into linear xanthone sterigmatin, aflatoxigenic fungi (e.g., A. flavus) employ additional enzymes (AflQ/OrdA, AflP/OmtA) to process DMST into aflatoxins B₁/G₁ [3] [7] [10]. Key distinctions include:
Table 2: Pathway Divergence Points in Sterigmatin vs. Aflatoxin Biosynthesis
Characteristic | Sterigmatin Pathway | Aflatoxin Pathway |
---|---|---|
Key Branching Intermediate | Versicolorin A (VA) | Versicolorin A (VA) |
Xanthone Formation | Linear [3,2-b] fusion (Sterigmatin) | Angular [2,3-c] fusion (DMST) |
Critical Cyclization Enzyme | VerA (AflN) | HypC? (Contested) |
Downstream Modifications | Minimal (spontaneous conversion) | Methylation (OmtA), Oxidation (OrdA) |
Cluster Size/Genes | ~60 kb, 25 genes (e.g., verA, stcP) | ~75 kb, 30 genes (e.g., omtA, ordA) |
Carbon catabolite repression (CCR) governs sterigmatin biosynthesis by suppressing the verA cluster during preferred carbon source utilization. In Aspergillus, glucose influx inhibits AflR-mediated transcription via CreA, a C₂H₂ zinc finger repressor binding upstream aflR promoter motifs (5′-SYGGRG-3′) [4] [8]. CCR mechanisms differ significantly from bacterial systems:
Table 3: Carbon Catabolite Repression (CCR) Mechanisms Affecting Sterigmatin Synthesis
Organism Type | Key Regulator | Mechanism of Action | Effect on Sterigmatin Genes |
---|---|---|---|
Aspergillus spp. (Fungi) | CreA | Glucose-phosphorylated CreA binds aflR promoter | Repression |
Escherichia coli (Bacterium) | cAMP-CAP | Glucose depletes cAMP; CAP fails to activate operons | N/A (Non-fungal) |
Bacillus subtilis (Bacterium) | CcpA | HPr-Ser-P recruits CcpA to cre sites in catabolic genes | N/A (Non-fungal) |
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